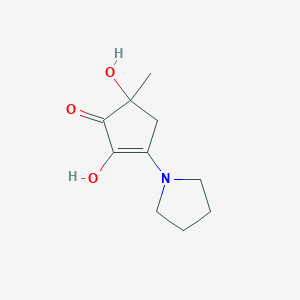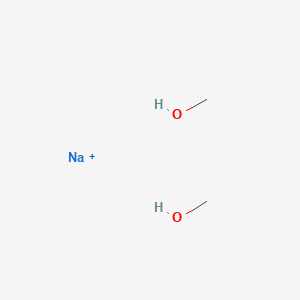
sodium;methanol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Sodium methanol, also known as sodium methoxide, is a chemical compound with the formula CH₃ONa. It is the simplest sodium alkoxide and is commonly used in organic synthesis. Sodium methanol is a white to yellowish powder that is highly reactive and soluble in methanol. It reacts with water to form sodium hydroxide and methanol .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Sodium methanol can be prepared by reacting sodium metal with methanol. The reaction is highly exothermic and must be carried out under controlled conditions to prevent ignition. The reaction is as follows: [ 2 \text{Na} + 2 \text{CH}_3\text{OH} \rightarrow 2 \text{CH}_3\text{ONa} + \text{H}_2 ] Alternatively, sodium methanol can be synthesized by reacting sodium hydroxide with anhydrous methanol in the presence of a desiccator, such as molecular sieves .
Industrial Production Methods
In industrial settings, sodium methanol is often produced using a reactive distillation process. This involves the reaction of methanol with sodium hydroxide in a distillation column, followed by the separation of the product from water and other impurities. This method is energy-efficient and allows for the continuous production of sodium methanol .
Análisis De Reacciones Químicas
Types of Reactions
Sodium methanol undergoes several types of chemical reactions, including:
Oxidation: Sodium methanol can be oxidized to form sodium formate.
Reduction: It can act as a reducing agent in various organic reactions.
Substitution: Sodium methanol can participate in nucleophilic substitution reactions, where it replaces a leaving group in an organic molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include oxygen and hydrogen peroxide.
Reduction: Sodium methanol can reduce carbonyl compounds to alcohols.
Substitution: It is often used in the presence of polar aprotic solvents like dimethyl sulfoxide (DMSO) or tetrahydrofuran (THF).
Major Products Formed
Oxidation: Sodium formate.
Reduction: Alcohols.
Substitution: Various alkoxides and ethers.
Aplicaciones Científicas De Investigación
Sodium methanol has a wide range of applications in scientific research:
Mecanismo De Acción
Sodium methanol exerts its effects primarily through its strong basicity and nucleophilicity. It can deprotonate weak acids and participate in nucleophilic substitution reactions. The molecular targets and pathways involved include the deprotonation of alcohols and the formation of alkoxides, which can then undergo further chemical transformations .
Comparación Con Compuestos Similares
Sodium methanol can be compared with other alkoxides such as sodium ethoxide and sodium propoxide. While all these compounds share similar reactivity due to the presence of the alkoxide ion, sodium methanol is unique in its simplicity and high reactivity. It is often preferred in reactions requiring a strong base and nucleophile due to its ease of handling and solubility in methanol .
List of Similar Compounds
- Sodium ethoxide (CH₃CH₂ONa)
- Sodium propoxide (CH₃CH₂CH₂ONa)
- Potassium methoxide (CH₃OK)
Sodium methanol stands out due to its high reactivity and versatility in various chemical reactions, making it a valuable reagent in both laboratory and industrial settings.
Propiedades
Número CAS |
103935-65-5 |
|---|---|
Fórmula molecular |
C2H8NaO2+ |
Peso molecular |
87.07 g/mol |
Nombre IUPAC |
sodium;methanol |
InChI |
InChI=1S/2CH4O.Na/c2*1-2;/h2*2H,1H3;/q;;+1 |
Clave InChI |
AFUYSZMHFYVHBS-UHFFFAOYSA-N |
SMILES canónico |
CO.CO.[Na+] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


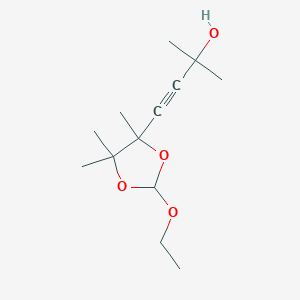
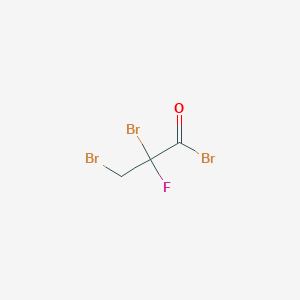
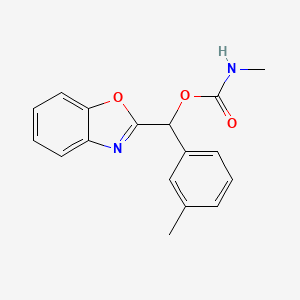
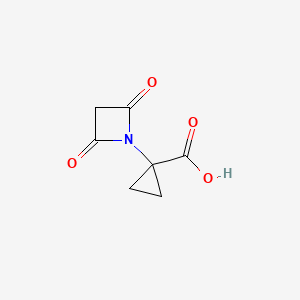
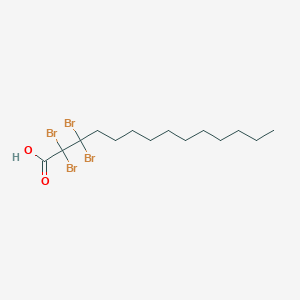
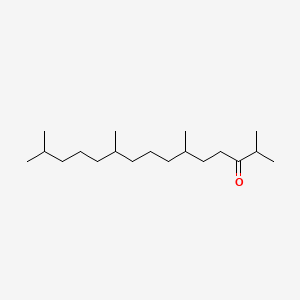
![N-butyl-N-[2-(2,3,4,5,6-pentachlorophenyl)sulfanylethyl]butan-1-amine](/img/structure/B14344562.png)

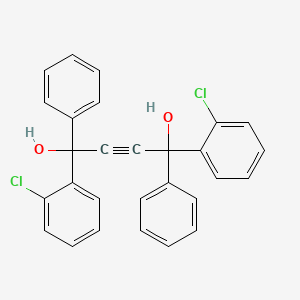
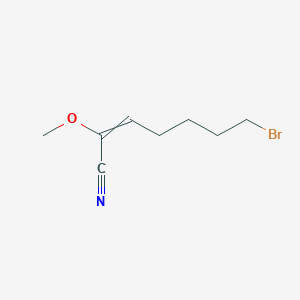
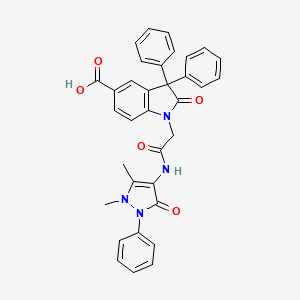
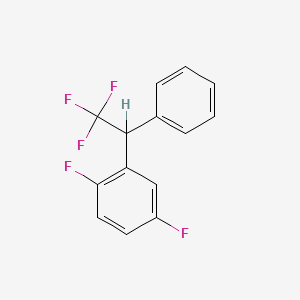
![1,2-Bis[(2,4-dinitrophenyl)sulfanyl]-4-methylbenzene](/img/structure/B14344598.png)
